3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- 3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-
Brand Name: Vulcanchem
CAS No.: 128366-06-3
VCID: VC21261500
InChI: InChI=1S/C15H18N2O3/c1-9(2)7-8-16-14(19)12-13(18)10-5-3-4-6-11(10)17-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20)
SMILES: CC(C)CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol

3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo-

CAS No.: 128366-06-3

Cat. No.: VC21261500

Molecular Formula: C15H18N2O3

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

3-Quinolinecarboxamide, 1,2-dihydro-N-hydroxy-N-(3-methylbutyl)-2-oxo- - 128366-06-3

Specification

CAS No. 128366-06-3
Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
IUPAC Name 4-hydroxy-N-(3-methylbutyl)-2-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C15H18N2O3/c1-9(2)7-8-16-14(19)12-13(18)10-5-3-4-6-11(10)17-15(12)20/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20)
Standard InChI Key GCDVEVQNLOXYAO-UHFFFAOYSA-N
Isomeric SMILES CC(C)CCNC(=O)C1=C(NC2=CC=CC=C2C1=O)O
SMILES CC(C)CCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Canonical SMILES CC(C)CCNC(=O)C1=C(NC2=CC=CC=C2C1=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator